[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine
Overview
Description
[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Pyrazole derivatives, which include [1-(1-methyl-1h-pyrazol-3-yl)propyl]amine, are known to exhibit a wide spectrum of biological properties . They have been found in various therapeutic divisions like antipsychotic, anti-inflammatory, analgesic, anti-obesity, and antidepressant agents .
Mode of Action
It is known that pyrazole derivatives interact with their targets to exert their effects . For instance, some pyrazole derivatives have been found to inhibit certain enzymes or receptors, leading to their therapeutic effects .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, leading to a range of biological effects . For example, some pyrazole derivatives have been found to inhibit the Heat Shock Protein 90 (Hsp90), which is involved in the maturation of more than 300 client proteins .
Pharmacokinetics
The pharmacokinetics of pyrazole derivatives can vary widely depending on their chemical structure .
Result of Action
Pyrazole derivatives are known to exert a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . .
Biochemical Analysis
Biochemical Properties
[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction . Additionally, this compound may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, this compound has been observed to influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can affect the expression of genes involved in apoptosis, thereby impacting cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities . For example, the binding of this compound to cytochrome P450 can result in the modulation of its enzymatic function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under specific circumstances, such as exposure to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain cellular functions, such as enzyme activity and gene expression . At high doses, this compound may exhibit toxic effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interaction with cytochrome P450 enzymes . This compound can influence the metabolic flux of various substrates by modulating the activity of these enzymes . Additionally, this compound can affect the levels of metabolites involved in energy production and detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . For instance, this compound may be transported into the mitochondria, where it can influence energy metabolism .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine typically involves the reaction of 1-methyl-1H-pyrazole with a suitable alkylating agent. One common method is the alkylation of 1-methyl-1H-pyrazole with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine: can be compared with other similar compounds, such as:
1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features but different reactivity and applications.
3-amino-1-methyl-1H-pyrazole: Another pyrazole derivative with an amino group at a different position, leading to distinct chemical properties and uses.
Properties
IUPAC Name |
1-(1-methylpyrazol-3-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-6(8)7-4-5-10(2)9-7/h4-6H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYIDDAEMNSXFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NN(C=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1467458-69-0 | |
Record name | 1-(1-methyl-1H-pyrazol-3-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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